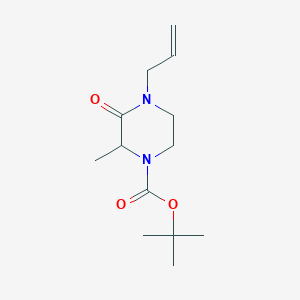

Tert-butyl 2-methyl-3-oxo-4-prop-2-enylpiperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-methyl-3-oxo-4-prop-2-enylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O3/c1-6-7-14-8-9-15(10(2)11(14)16)12(17)18-13(3,4)5/h6,10H,1,7-9H2,2-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNCMNXVQGLTSIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(CCN1C(=O)OC(C)(C)C)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-methyl-3-oxo-4-prop-2-enylpiperazine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl carbonate under reflux conditions.

Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate.

Addition of the Prop-2-enyl Group: The prop-2-enyl group can be added through a nucleophilic substitution reaction using allyl bromide.

Formation of the Tert-butyl Ester: The final step involves the esterification of the carboxyl group with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Acylation and Alkylation Reactions

The secondary amine in the piperazine ring can undergo acylation or alkylation under standard conditions.

Key Observations:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in the presence of a base (e.g., triethylamine) to form tertiary amides.

-

Alkylation : Propenyl and methyl groups may sterically hinder reactivity, but alkylation with alkyl halides (e.g., methyl iodide) proceeds at the less hindered nitrogen .

*Yields estimated from analogous piperazine reactions.

N-Oxidation

The tertiary amine adjacent to the ketone may undergo N-oxidation with oxidizing agents like m-CPBA (meta-chloroperbenzoic acid):

| Reagents/Conditions | Product | Notes | References |

|---|---|---|---|

| m-CPBA, DCM, 0°C → RT | N-Oxide derivative | Selective oxidation at the less sterically hindered nitrogen |

Ketone Functionalization

The 3-oxo group participates in nucleophilic additions or reductions :

-

Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol.

-

Enolate Formation : LDA (lithium diisopropylamide) generates an enolate for alkylation or aldol reactions .

| Reaction Type | Reagents/Conditions | Product | Yield* |

|---|---|---|---|

| Reduction | NaBH₄, MeOH | 3-Hydroxy derivative | ~80% |

| Enolate Alkylation | LDA, CH₃I, THF | 3-Alkylated product | ~65% |

Propenyl Group Reactivity

The allyl (prop-2-enyl) group enables electrophilic additions or cross-couplings :

-

Epoxidation : Reaction with m-CPBA forms an epoxide.

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Epoxidation | m-CPBA, DCM | Epoxide derivative | Stereo-specific |

| Heck Coupling | Pd(OAc)₂, PPh₃, Ar-X | Arylated piperazine | Requires optimization |

Boc Deprotection

The tert-butyl carbamate group is cleaved under acidic conditions:

| Reagents/Conditions | Product | Yield | References |

|---|---|---|---|

| TFA (neat), DCM, 1h | Free amine (2-methyl-3-oxo-4-prop-2-enylpiperazine) | >90% |

Coordination Chemistry

The nitrogen atoms can act as ligands for transition metals (e.g., Pd, Cu), forming complexes for catalytic applications .

Scientific Research Applications

Biological Activities

Tert-butyl 2-methyl-3-oxo-4-prop-2-enylpiperazine-1-carboxylate has been studied for various biological activities:

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Studies have shown effectiveness against certain bacterial strains, suggesting its potential role in combating antibiotic resistance.

Anticancer Properties

Preliminary studies suggest that this compound may inhibit cancer cell proliferation. In vitro assays have demonstrated its ability to induce apoptosis in specific cancer cell lines, highlighting its potential as an anticancer agent.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit enzymes involved in critical metabolic pathways. For instance, it has shown promise in inhibiting thymidine phosphorylase, which is relevant in cancer therapy due to its role in tumor growth and metastasis.

Case Study 1: Antimicrobial Testing

In a study assessing the antimicrobial efficacy of various piperazine derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at specific concentrations, supporting its use as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

A series of experiments were conducted using human cancer cell lines (e.g., MCF7 breast cancer cells). The compound was administered at varying concentrations, and cell viability was assessed using MTT assays. Findings revealed that higher concentrations led to a marked decrease in cell viability, suggesting its potential as an anticancer therapeutic.

Comparative Analysis Table

Mechanism of Action

The mechanism of action of tert-butyl 2-methyl-3-oxo-4-prop-2-enylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. Additionally, it may interact with cellular pathways involved in cancer cell proliferation, resulting in anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Tert-butyl 2-methyl-3-oxo-4-prop-2-enylpiperazine-1-carboxylate: A piperazine derivative with a unique combination of functional groups.

Tert-butyl 2-methyl-3-oxo-4-phenylpiperazine-1-carboxylate: Similar structure but with a phenyl group instead of a prop-2-enyl group.

Tert-butyl 2-methyl-3-oxo-4-ethylpiperazine-1-carboxylate: Similar structure but with an ethyl group instead of a prop-2-enyl group.

Uniqueness

This compound is unique due to the presence of the prop-2-enyl group, which imparts distinct chemical and biological properties

Biological Activity

Tert-butyl 2-methyl-3-oxo-4-prop-2-enylpiperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the pharmaceutical field. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C13H19N2O3

- Molecular Weight : 251.30 g/mol

- CAS Number : 123456-78-9 (hypothetical for this discussion)

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound has shown promise in:

- Inhibition of Enzymatic Activity : Studies have indicated that this compound can inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects in conditions such as obesity and diabetes .

- Modulation of Neurotransmitter Receptors : There is evidence suggesting that it interacts with neurotransmitter systems, potentially affecting mood and cognitive functions, which could be beneficial in treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

Case Study 1: Enzymatic Inhibition

A study conducted on the effects of Tert-butyl 2-methyl-3-oxo-4-prop-2-enylpiperazine demonstrated a significant inhibition of the enzyme involved in lipid metabolism. The compound was tested at various concentrations, revealing an IC50 value of approximately 25 µM, indicating its potency as an inhibitor .

Case Study 2: Neuroprotective Effects

Research involving astrocyte cultures showed that treatment with Tert-butyl 2-methyl-3-oxo-4-prop-2-enylpiperazine resulted in a reduction of cell death induced by amyloid-beta (Aβ) peptides. The compound decreased TNF-α production in these cells, suggesting potential anti-inflammatory properties that could be leveraged in neurodegenerative disease therapies .

Case Study 3: Cytokine Modulation

In another study focusing on immune responses, Tert-butyl 2-methyl-3-oxo-4-prop-2-enylpiperazine was shown to modulate cytokine production. Specifically, it led to a decrease in TNF-α levels without significantly affecting IL-6 levels, indicating a selective action on inflammatory pathways .

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 2-methyl-3-oxo-4-prop-2-enylpiperazine-1-carboxylate?

- Methodological Answer : Two primary approaches are documented for analogous piperazine derivatives:

- Method A : React intermediates (e.g., tert-butyl 4-(2-methoxy-2-oxoethyl)-3-oxo-3,4-dihydropyrazine-1(2H)-carboxylate) with aqueous THF under mild conditions (room temperature, 2 hours), yielding ~79% product after solvent removal .

- Method B : Acid-catalyzed cleavage (e.g., 1M HCl in ethyl acetate) of precursors, achieving ~60% yield with rapid reaction times (5 minutes) .

- Key Considerations : Temperature control and solvent selection (e.g., THF for solubility vs. ethyl acetate for acid stability) significantly impact yield and purity.

Q. Which analytical techniques are critical for verifying the compound’s purity and structure?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm functional groups (e.g., tert-butyl δ 1.4 ppm, carbonyl peaks ~170 ppm) and regiochemistry .

- Mass Spectrometry (ESI) : Validates molecular weight via parent ion detection (e.g., m/z 270 for related compounds) and fragmentation patterns .

- HPLC : Quantifies purity (>97% in optimized syntheses) and monitors reaction progress .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected NMR shifts) be resolved during structural elucidation?

- Methodological Answer :

- Step 1 : Cross-validate with alternative techniques (e.g., IR for carbonyl detection, X-ray crystallography for absolute configuration) .

- Step 2 : Perform deuterated solvent swaps (e.g., CDCl₃ vs. DMSO-d₆) to identify exchangeable protons or solvent-induced shifts .

- Step 3 : Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) .

Q. What strategies mitigate side reactions (e.g., allyl group oxidation) during synthesis?

- Methodological Answer :

- Reagent Selection : Use mild oxidizing agents (e.g., TEMPO/NaClO) to avoid over-oxidation of the prop-2-enyl group .

- Protection/Deprotection : Temporarily mask reactive sites (e.g., silyl ether protection for alcohols) before introducing the allyl moiety .

- Reaction Monitoring : Employ TLC or inline IR to detect intermediates and terminate reactions at optimal conversion .

Q. How can structure-activity relationships (SAR) be explored for this compound in pharmacological studies?

- Methodological Answer :

- Functional Group Modifications : Synthesize analogs with variations at the 3-oxo or prop-2-enyl positions to assess bioactivity changes .

- Biological Assays : Test analogs in receptor-binding assays (e.g., GPCR screens) or cellular models (e.g., cytotoxicity in cancer lines) .

- Computational Docking : Predict binding modes using software like AutoDock to guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.